molecular formula C21H18ClN3O3 B2440440 2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide CAS No. 329779-17-1

2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide

Cat. No. B2440440
CAS RN: 329779-17-1
M. Wt: 395.84
InChI Key: XMBJEEIWJKXAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide (2BNCNP) is a small organic molecule that has been used extensively in scientific research. It is a synthetic compound that is used as a substrate in enzymatic assays, as a ligand in receptor binding studies, and as a reagent in organic syntheses. 2BNCNP has been studied extensively in the areas of biochemistry, pharmacology, and medicinal chemistry, and its potential applications are numerous. We will also provide a list of potential future directions for research involving 2BNCNP.

Scientific Research Applications

Synthesis of Polymeric Materials

A study by Begunov and Valyaeva (2015) discusses the synthesis of new AB-type monomers for polybenzimidazoles from related acetamide compounds, highlighting the relevance of such chemical structures in the development of novel polymeric materials. These monomers serve as precursors for high-performance polymers, suggesting potential applications in areas requiring materials with exceptional thermal stability and mechanical properties (R. S. Begunov & A. Valyaeva, 2015).

Molecular Structure Analysis

Research on structural analogs, such as 2-chloro-N-(3-methylphenyl)acetamide, provides valuable insights into molecular conformations and hydrogen bonding patterns. Gowda et al. (2007) detailed the conformational analysis of such molecules, which aids in understanding the relationship between molecular structure and physical properties, relevant for designing compounds with desired characteristics (B. Gowda et al., 2007).

Potential for Nonlinear Optical Materials

Clark et al. (2000) investigated the structures of 2-amino derivatives of 5-nitrophenylacetamide, evaluating their potential as nonlinear optical (NLO) materials. Although specific structural configurations were deemed unsuitable for NLO applications, this research underscores the importance of acetamide derivatives in exploring materials for optical technologies (Clark et al., 2000).

Exploration of Biological Activities

The study by Rani et al. (2014) on the synthesis of 2-(substituted phenoxy) acetamide derivatives explored their anticancer, anti-inflammatory, and analgesic activities. This demonstrates the biomedical relevance of acetamide derivatives in the search for new therapeutic agents (P. Rani et al., 2014).

Dye and Pigment Industry Applications

Drabina et al. (2009) described the synthesis and characterization of compounds related to the dye industry, illustrating how mistakes in chemical synthesis can lead to the discovery of new molecules with potential applications in dye and pigment formulation (Pavel Drabina et al., 2009).

properties

IUPAC Name

2-(benzhydrylamino)-N-(4-chloro-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c22-18-12-11-17(13-19(18)25(27)28)24-20(26)14-23-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21,23H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBJEEIWJKXAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.